molecular formula C11H20 B158557 Cyclopentylcyclohexane CAS No. 1606-08-2

Cyclopentylcyclohexane

Cat. No.: B158557
CAS No.: 1606-08-2
M. Wt: 152.28 g/mol
InChI Key: WVABZRMBCQFXBK-UHFFFAOYSA-N
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Description

Cyclopentylcyclohexane is an organic compound with the molecular formula C₁₁H₂₀ . It is a cycloalkane, meaning it consists of carbon atoms arranged in a ring structure. Specifically, it features a cyclopentane ring fused to a cyclohexane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentylbenzene. This reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions. Another method involves the cyclization of appropriate precursors under acidic conditions to form the desired ring structure .

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentylcyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of cycloalkane behavior and reactivity.

    Biology: Research into its interactions with biological molecules helps in understanding membrane dynamics and protein-lipid interactions.

    Medicine: While not directly used as a drug, its derivatives are studied for potential pharmacological activities.

    Industry: It serves as a precursor in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Cyclopentylcyclohexane can be compared with other cycloalkanes such as cyclohexane and cyclopentane:

Uniqueness: this compound’s unique structure, combining both five- and six-membered rings, gives it distinct chemical and physical properties. This dual-ring system makes it a valuable compound for studying ring strain and stability in cycloalkanes .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABZRMBCQFXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166942
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-08-2
Record name Cyclopentylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, cyclopentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentylcyclohexane
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Reactant of Route 6
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